molecular formula C21H22N2O6S B2638026 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide CAS No. 892852-22-1

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2638026
CAS No.: 892852-22-1
M. Wt: 430.48
InChI Key: YIDMWUYTELMCNT-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide is a synthetic heterocyclic compound designed for research applications, particularly in the field of melanogenesis and tyrosinase inhibition. This molecular hybrid features a [1,3]dioxolo[4,5-f][1,3]benzothiazole core structure coupled with a 3,4,5-triethoxybenzamide group via an amide linkage. The [1,3]benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with enzymatic targets. The specific fusion with a dioxole ring further modifies the electronic properties and potential binding affinity of the core. The 3,4,5-triethoxybenzamide moiety is a derivative of the well-known 3,4,5-trimethoxybenzylidene group, which is frequently employed in the design of bioactive molecules and has been associated with caspase-3 inhibitory activity in related thiadiazole compounds, suggesting potential for apoptosis research . Compounds based on the benzo[1,2-d]thiazole structure have demonstrated significant potential as anti-melanogenic agents. Recent studies on structurally related 6-(substituted phenyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole analogues have shown potent, competitive inhibition of mushroom tyrosinase, with certain derivatives exhibiting nanomolar IC50 values that significantly outperform kojic acid, a standard reference inhibitor . These inhibitors have been validated in B16F10 murine melanoma cells, effectively reducing both cellular tyrosinase activity and melanin formation. Furthermore, select compounds from this class have demonstrated effective depigmentation activity in in vivo zebrafish embryo models, with efficacy comparable to kojic acid at concentrations hundreds of times lower . The presence of the 2,4-dihydroxyphenyl group has been identified as a key structural feature for potent tyrosinase inhibition in this chemical series . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-4-25-16-7-12(8-17(26-5-2)19(16)27-6-3)20(24)23-21-22-13-9-14-15(29-11-28-14)10-18(13)30-21/h7-10H,4-6,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDMWUYTELMCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation. The dioxole ring is then introduced via a cyclization reaction with appropriate diol precursors.

The triethoxybenzamide moiety is usually attached through an amide coupling reaction, where the benzothiazole-dioxole intermediate is reacted with 3,4,5-triethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound might find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide
  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzoic acid

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its triethoxybenzamide moiety, in particular, may offer distinct advantages in terms of solubility, stability, and reactivity compared to similar compounds.

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide (CAS: 892857-00-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5S. The compound features a complex structure that contributes to its biological properties.

PropertyValue
Molecular Weight355.39 g/mol
SolubilityVaries with solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to higher values depending on the specific pathogen tested . The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. A notable study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC50 values for these compounds ranged from 6.46 μM to 30 μM . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of benzothiazole derivatives. Compounds have been shown to reduce neuronal injury in models of ischemia/reperfusion injury and exhibit reactive oxygen species (ROS) scavenging activity . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study evaluated the effects of a series of benzothiazole derivatives on cancer cell lines. Compounds demonstrated varying levels of cytotoxicity with some achieving IC50 values as low as 0.004 μM against specific targets in T-cell proliferation assays .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related benzothiazole derivatives against a panel of pathogens. The results indicated strong inhibition at concentrations as low as 50 μg/mL .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play critical roles in DNA repair and cellular stress responses.
  • Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division.

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